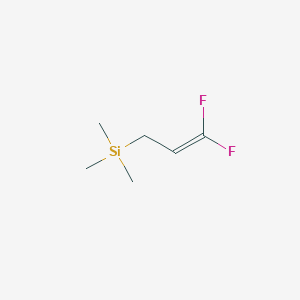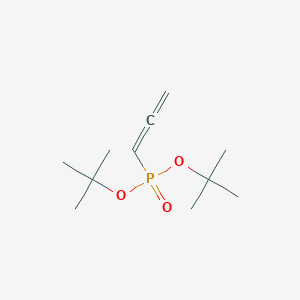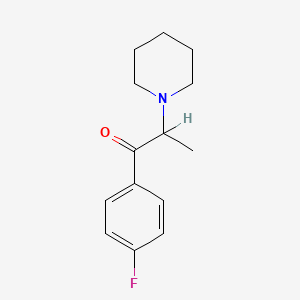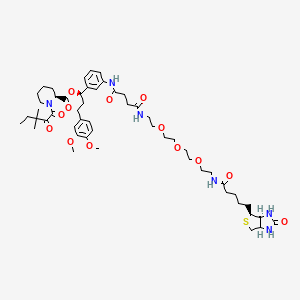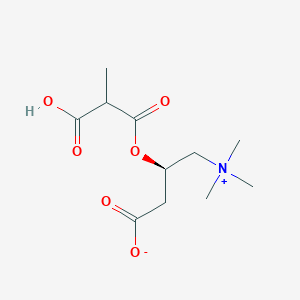
O-methylmalonyl-L-carnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-methylmalonyl-L-carnitine is a compound belonging to the class of acyl carnitines. These compounds contain a fatty acid with the carboxylic acid attached to carnitine through an ester bond . It is an O-acyl-L-carnitine in which the acyl group specified is methylmalonyl . This compound is known for its role as a metabolite in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-methylmalonyl-L-carnitine typically involves the esterification of methylmalonic acid with L-carnitine. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
O-methylmalonyl-L-carnitine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The ester bond in the compound can undergo substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary, but they generally involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other derivatives .
Applications De Recherche Scientifique
O-methylmalonyl-L-carnitine has several scientific research applications, including:
Chemistry: It is used as a model compound to study esterification and other chemical reactions.
Biology: The compound plays a role in metabolic studies, particularly in understanding the metabolism of acyl carnitines.
Medicine: Research on this compound helps in understanding metabolic disorders such as methylmalonic aciduria.
Industry: It is used in the production of various biochemical reagents and as a standard in analytical chemistry
Mécanisme D'action
The mechanism of action of O-methylmalonyl-L-carnitine involves its role as a metabolite in various biochemical pathways. It is involved in the catabolism of branched-chain amino acids and fatty acids. The compound acts by facilitating the transport of fatty acids into the mitochondria for β-oxidation, thereby playing a crucial role in energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O-methylmalonyl-L-carnitine include:
Methylmalonic acid: A related compound involved in similar metabolic pathways.
L-carnitine: The parent compound that forms the basis for various acyl carnitines.
Acetyl-L-carnitine: Another acyl carnitine with different acyl groups attached
Uniqueness
This compound is unique due to its specific acyl group, which imparts distinct biochemical properties. Its role in the metabolism of branched-chain amino acids and fatty acids sets it apart from other acyl carnitines .
Propriétés
Formule moléculaire |
C11H19NO6 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
(3R)-3-(2-carboxypropanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H19NO6/c1-7(10(15)16)11(17)18-8(5-9(13)14)6-12(2,3)4/h7-8H,5-6H2,1-4H3,(H-,13,14,15,16)/t7?,8-/m1/s1 |
Clé InChI |
XROYFEWIXXCPAW-BRFYHDHCSA-N |
SMILES isomérique |
CC(C(=O)O)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES canonique |
CC(C(=O)O)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol](/img/structure/B15290591.png)
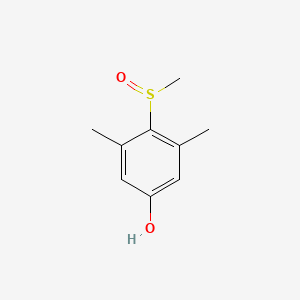
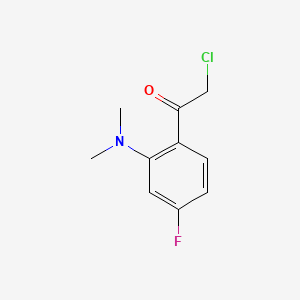

![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B15290617.png)
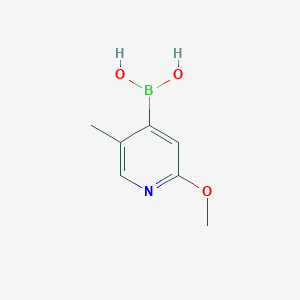
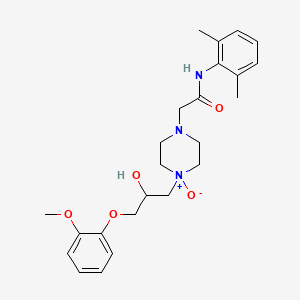
![(S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid](/img/structure/B15290631.png)
![2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B15290635.png)
![4-[[[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl]amino]butanoic Acid](/img/structure/B15290640.png)
